molecular formula C18H10N4O6 B8740543 Ethanediamide, N,N'-bis(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- CAS No. 63428-99-9

Ethanediamide, N,N'-bis(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Cat. No. B8740543
CAS RN: 63428-99-9
M. Wt: 378.3 g/mol
InChI Key: ODSVHLRHFWECSB-UHFFFAOYSA-N
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Patent
US04100132

Procedure details

Two moles of phthalic anhydride (296 g.) and one mole of oxalic dihydrazide (118 g.) in 500 ml. dimethyl sulfoxide and 750 ml. toluene were heated at reflux until two moles of water were removed (about 2 hours). The mixture was cooled and filtered. After washing with benzene, the white product was dried to constant weight at 50° C giving an essentially quantitative yield of N,N'bis(phthalimido)oxamide #-# dimethyl sulfoxide 1:2 complex.
Quantity
296 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])O[C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[C:12]([NH:18][NH2:19])(=[O:17])[C:13]([NH:15][NH2:16])=[O:14].CS(C)=O.[OH2:24]>C1(C)C=CC=CC=1>[C:4]1(=[O:5])[N:16]([NH:15][C:13]([C:12]([NH:18][N:19]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:5])=[O:17])=[O:14])[C:1](=[O:24])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]12

Inputs

Step One
Name
Quantity
296 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
C(C(=O)NN)(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed (about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing with benzene
CUSTOM
Type
CUSTOM
Details
the white product was dried to constant weight at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1NC(=O)C(=O)NN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.